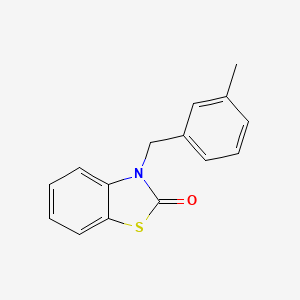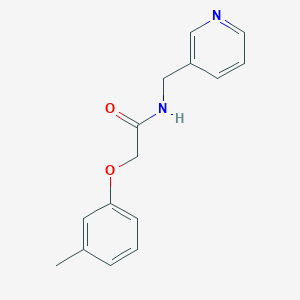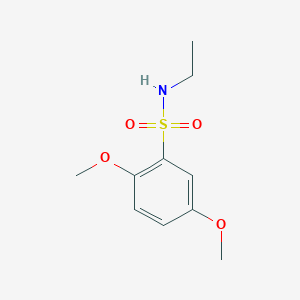
N-(3'-fluoro-3-biphenylyl)-1-prolyl-4-piperidinecarboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3'-fluoro-3-biphenylyl)-1-prolyl-4-piperidinecarboxamide hydrochloride, commonly known as FPPP, is a synthetic compound that belongs to the family of piperidine-based compounds. It is a highly potent and selective dopamine D3 receptor agonist, which has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
FPPP acts as a potent and selective agonist of dopamine D3 receptors. It has been shown to stimulate the release of dopamine in the mesolimbic system of the brain, which is responsible for the rewarding effects of drugs of abuse. FPPP has been shown to reduce drug-seeking behavior and relapse in animal models of addiction, suggesting its potential use in the treatment of drug addiction.
Biochemical and Physiological Effects:
FPPP has been shown to have potent effects on the mesolimbic system of the brain, which is responsible for reward, motivation, and addiction-related behaviors. It has been shown to stimulate the release of dopamine in this system, which is responsible for the rewarding effects of drugs of abuse. FPPP has also been shown to reduce drug-seeking behavior and relapse in animal models of addiction, suggesting its potential use in the treatment of drug addiction.
实验室实验的优点和局限性
FPPP is a highly potent and selective dopamine D3 receptor agonist, which makes it an attractive compound for studying the role of dopamine D3 receptors in various neurological and psychiatric disorders. However, its high potency and selectivity also make it difficult to study its effects in vivo, as it requires high doses to be effective. Furthermore, FPPP has been shown to have potential toxic effects on the liver and kidneys, which need to be taken into consideration when designing experiments.
未来方向
There are several future directions for research on FPPP. One potential direction is to study its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems, which are known to play a crucial role in addiction-related behaviors. Another potential direction is to study its effects on other neurological and psychiatric disorders, such as schizophrenia and depression. Finally, there is a need for further research on the safety and toxicity of FPPP, particularly in the context of long-term use.
合成方法
FPPP can be synthesized by a multistep process starting from commercially available starting materials. The first step involves the synthesis of 3'-fluoro-3-biphenylcarboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 1-prolyl-4-piperidinol in the presence of a base to yield FPPP. The final product is obtained as a hydrochloride salt, which is a white crystalline powder.
科学研究应用
FPPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have high affinity and selectivity for dopamine D3 receptors, which are predominantly expressed in the mesolimbic system of the brain. This system is known to play a crucial role in reward, motivation, and addiction-related behaviors. FPPP has been shown to have potent anti-addictive effects in preclinical studies, suggesting its potential use in the treatment of drug addiction.
属性
IUPAC Name |
N-[3-(3-fluorophenyl)phenyl]-1-(pyrrolidine-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2/c24-19-6-1-4-17(14-19)18-5-2-7-20(15-18)26-22(28)16-9-12-27(13-10-16)23(29)21-8-3-11-25-21/h1-2,4-7,14-16,21,25H,3,8-13H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHZFESNPGPSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-[1-(3,4,5-trimethoxyphenyl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5661736.png)


![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5661749.png)
![1-(2,4-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5661756.png)


![4-[1-(3,4-difluorophenyl)-5-(tetrahydrofuran-3-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5661785.png)
![2-[(4aR*,7aS*)-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5661793.png)
![5-[(4-methylbenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5661805.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5661821.png)

![N-[4-(dimethylamino)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5661829.png)
![2-[4-(4-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5661834.png)